molecular formula C19H35NO4 B12278659 L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-

L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-

Cat. No.: B12278659
M. Wt: 341.5 g/mol
InChI Key: FMCWJWOZWODMSK-SJORKVTESA-N
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Description

L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-, also known as N-Tetradecanoyl-4-hydroxy-L-proline, is a derivative of L-proline. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom and a hydroxy group at the 4-position of the proline ring. It has the molecular formula C18H33NO4 and a molecular weight of 327.459 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- typically involves the acylation of 4-hydroxy-L-proline with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into proteins, where it plays a crucial role in maintaining the stability and structure of collagen. The hydroxy group at the 4-position forms hydrogen bonds, which are essential for the triple-helix structure of collagen. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-Palmitoyl-4-hydroxy-L-proline: Similar in structure but with a palmitoyl group instead of a tetradecanoyl group.

    N-Acetyl-4-hydroxy-L-proline: Contains an acetyl group instead of a tetradecanoyl group.

    N-Methyl-4-hydroxy-L-proline: Features a methyl group instead of a tetradecanoyl group

Uniqueness

L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- is unique due to its specific tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where longer fatty acid chains are beneficial, such as in certain cosmetic formulations and therapeutic agents .

Properties

Molecular Formula

C19H35NO4

Molecular Weight

341.5 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-tetradecanoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-16(21)14-17(20)19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)/t16-,17+/m1/s1

InChI Key

FMCWJWOZWODMSK-SJORKVTESA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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